molecular formula C10H18N2O5S B089144 H-Met-Glu-OH CAS No. 14517-44-3

H-Met-Glu-OH

Cat. No.: B089144
CAS No.: 14517-44-3
M. Wt: 278.33 g/mol
InChI Key: ADHNYKZHPOEULM-BQBZGAKWSA-N
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Mechanism of Action

Target of Action

The primary targets of Met-Glu are likely to be involved in the metabolic pathways of both methionine (Met) and glutamine (Glu). Methionine is an essential amino acid that plays a crucial role in protein synthesis, while Glu is a non-essential amino acid that supplies carbon and nitrogen to fuel biosynthesis .

Mode of Action

Met-Glu’s mode of action is likely to involve its interaction with its targets, leading to changes in cellular metabolism. For instance, Glu is known to support mitochondrial oxidative metabolism when pyruvate derived from glucose is converted into lactate and secreted .

Biochemical Pathways

Met-Glu is likely to affect several biochemical pathways. Glu participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Methionine, on the other hand, is involved in the methionine cycle, which is crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions.

Result of Action

The molecular and cellular effects of Met-Glu’s action would likely involve changes in cellular metabolism and potentially the regulation of various physiological processes. For instance, Glu has been found to have a versatile role in cell metabolism, participating in the TCA cycle supplementation and the biosynthesis of nucleotides, GSH, and other nonessential amino acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Met-Glu. For instance, sugars, which are fundamental metabolites synthesized in leaves and further delivered to fruit in fruit crops, function as signaling molecules to modulate the responses of fruit to environmental stimuli . Therefore, the action of Met-Glu could potentially be influenced by the availability of these sugars and other environmental factors.

Biochemical Analysis

Biochemical Properties

Methionine-Glutamate participates in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can serve as a substrate for peptidases, enzymes that break down peptides into their constituent amino acids . The nature of these interactions is typically characterized by the formation and breaking of covalent bonds, driven by the biochemical environment of the cell.

Cellular Effects

Methionine-Glutamate influences various types of cells and cellular processes. It can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the glutamate component of Met-Glu can serve as a neurotransmitter in the nervous system, influencing the function of neurons .

Molecular Mechanism

At the molecular level, Methionine-Glutamate exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Methionine-Glutamate can bind to receptors on the cell surface, triggering intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methionine-Glutamate can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Methionine-Glutamate can vary with different dosages in animal models. For instance, at low doses, it may have beneficial effects, such as promoting growth and development. At high doses, it could potentially have toxic or adverse effects .

Metabolic Pathways

Methionine-Glutamate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. For example, it can be metabolized into other compounds, such as S-adenosylmethionine (SAM), which is a universal methyl donor .

Transport and Distribution

Methionine-Glutamate is transported and distributed within cells and tissues through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Methionine-Glutamate can influence its activity or function. For example, it may be localized in the cytoplasm, where it can interact with various enzymes and participate in metabolic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionyl-L-glutamic acid can be synthesized through peptide bond formation between L-methionine and L-glutamic acid. The synthesis typically involves the activation of the carboxyl group of L-glutamic acid, followed by its reaction with the amino group of L-methionine. Common reagents used for this activation include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of L-Methionyl-L-glutamic acid often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin . The process involves repeated cycles of deprotection, coupling, and washing to achieve the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Methionyl-L-glutamic acid is unique due to the presence of both methionine and glutamic acid residues, which confer specific chemical and biological properties. The methionine residue’s susceptibility to oxidation and the glutamic acid residue’s role in metabolic pathways make this compound particularly interesting for research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5S/c1-18-5-4-6(11)9(15)12-7(10(16)17)2-3-8(13)14/h6-7H,2-5,11H2,1H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHNYKZHPOEULM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314353
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14517-44-3
Record name Methionylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14517-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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